molecular formula C20H14N2 B2697578 1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile CAS No. 339104-22-2

1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile

Cat. No.: B2697578
CAS No.: 339104-22-2
M. Wt: 282.346
InChI Key: FDSKGLWNWOPYHZ-UHFFFAOYSA-N
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Description

1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile is a synthetic chemical compound with a molecular formula of C20H14N2 and a molecular weight of 282.34 g/mol. It features a benzo[f]indole core structure, which is a fused heterocyclic system of significant interest in medicinal chemistry and drug discovery. The scaffold is characterized by a carbonitrile group at the 9-position, a phenyl substituent at the 4-position, and a methyl group on the nitrogen atom, making it a valuable intermediate for the synthesis of more complex molecules. The benzo[f]indole nucleus is a privileged structure in pharmaceutical research, with documented scientific interest in its derivatives for their diverse biological potential. Compounds based on this heterocyclic system have been investigated for various biological activities, including serving as potential anticancer agents. Specifically, related 1H-benzo[f]indazole-4,9-dione derivatives have demonstrated significant in vitro antiproliferative activity against human cancer cell lines, suggesting the promise of this chemical class in oncology research . More broadly, indole derivatives are known to exhibit a wide spectrum of pharmacological properties, such as antiviral, anti-inflammatory, antioxidant, and antimicrobial activities . The carbonitrile functional group enhances the molecule's utility as a versatile building block for further chemical modifications, including cyclization reactions and the introduction of other functional groups. Researchers value this compound for developing new therapeutic candidates and probing biochemical pathways. This product is intended for research purposes in laboratory settings only. This compound is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

1-methyl-4-phenylbenzo[f]indole-9-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2/c1-22-12-11-17-19(14-7-3-2-4-8-14)16-10-6-5-9-15(16)18(13-21)20(17)22/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSKGLWNWOPYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C3=CC=CC=C3C(=C21)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . The specific conditions for synthesizing this compound may involve the use of acetic acid and hydrochloric acid under reflux .

Industrial Production Methods

Industrial production of indole derivatives often employs large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification techniques are optimized for scalability and cost-effectiveness .

Chemical Reactions Analysis

Synthetic Methods

  • Cyclization reactions of amino-naphthoquinones with β-dicarbonyl compounds (e.g., using CeCl₃·7H₂O as a catalyst) .

  • Microwave-assisted multicomponent reactions involving naphthol, aldehydes, and malononitrile under basic conditions .

For example, structurally related 3-amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitriles were synthesized via a piperidine-catalyzed reaction of naphthalene-2,7-diol, aryl aldehydes, and malononitrile under microwave irradiation .

Functional Group Reactivity

The compound’s reactivity is governed by its nitrile, indole, and phenyl substituents:

Nitrile Group (C≡N)

  • Hydrolysis : Likely undergoes acid- or base-catalyzed hydrolysis to form carboxylic acids or amides. For example, nitriles in related benzo[f]indole-4,9-diones were hydrolyzed to amides using NaOH .

  • Nucleophilic Addition : Potential reactions with Grignard reagents or organometallics to form ketones or amines.

Indole Core

  • Electrophilic Substitution : The electron-rich indole ring may undergo halogenation, nitration, or sulfonation at positions 3 or 6, influenced by the methyl and phenyl groups .

  • Oxidation : Susceptible to oxidation at the pyrrole ring, forming N-oxides or hydroxylated derivatives under strong oxidizing agents .

Phenyl Substituent

  • Electrophilic Aromatic Substitution : The para-substituted phenyl group may direct incoming electrophiles to meta positions.

Derivatization Reactions

While specific examples are unavailable, structurally similar compounds reveal possible pathways:

Reaction TypeExample from LiteraturePotential Application to Target Compound
Cycloaddition Benzo[f]indole-4,9-diones reacted with amines to form fused heterocycles .Reaction with dienophiles (e.g., maleimides).
N-Alkylation 1H-Benzo[f]indazoles underwent N-alkylation with epoxides or aldehydes .Alkylation at the indole nitrogen.
Cross-Coupling Suzuki-Miyaura coupling on halogenated benzo[f]indoles .Palladium-catalyzed coupling if halogens are present.

Biological and Catalytic Interactions

Though not directly studied for this compound:

  • Antimicrobial Activity : Analogous 3-amino-1-aryl-benzo[f]chromene-2-carbonitriles showed MIC values of 16–26 mm against bacterial and fungal strains .

  • Enzyme Inhibition : Benzo[f]indole-4,9-diones inhibited neutrophil elastase (IC₅₀ = 2.78 μM) and superoxide generation .

Challenges and Research Gaps

  • No direct studies on the compound’s reactivity or applications were identified.

  • Predicted reactions are extrapolated from structurally related systems.

  • Further experimental work is needed to validate hydrolysis, substitution, and catalytic coupling pathways.

Scientific Research Applications

Synthetic Routes

Method Description
Fischer Indole SynthesisInvolves hydrazine derivatives reacting with ketones/aldehydes under acid.
Continuous Flow ReactorsEmployed for large-scale synthesis ensuring consistent conditions and high yields.

Biological Activities

The compound has garnered attention for its potential biological activities, particularly in the field of cancer research. Studies indicate that it exhibits antiproliferative properties against various human tumor cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cells .

Therapeutic Applications

1-Methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile is being investigated for its therapeutic potential in treating several diseases:

  • Cancer Treatment : Its ability to induce apoptosis in cancer cells makes it a candidate for developing new anticancer agents.
  • Antiviral and Antimicrobial Properties : Preliminary studies suggest that it may possess antiviral and antimicrobial activities, although more detailed investigations are required .

Industrial Applications

In addition to its biological significance, this compound is utilized in the development of new materials and chemical processes. Its unique structure allows it to serve as a building block for synthesizing more complex molecules that can be applied in various industrial settings.

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of this compound against a panel of human tumor cell lines. The findings revealed significant cytotoxicity with mean GI50 values indicating potent activity against multiple cancer types. The structure–activity relationship (SAR) analysis highlighted the importance of substituents on the phenyl ring in enhancing cytotoxic effects .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of derivatives based on this compound. The results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, establishing its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

(a) Chromenoindole Derivatives
  • 2-Methoxy-11-methylchromeno[2,3-b]indole-9-carbonitrile (4n): Structure: Contains a chromeno[2,3-b]indole core with methoxy and methyl substituents. Physical Properties: Melting point (259°C), IR absorption at 2215 cm⁻¹ (nitrile) and 1644 cm⁻¹ (C=N stretch) . Synthesis: Achieved via General Method B with 79% yield .
  • Chromeno[2,3-b]indole-9-carbonitrile (4ad): Structure: Lacks substituents on the chromenoindole core. Physical Properties: Higher melting point (326°C), IR nitrile absorption at 2221 cm⁻¹ . NMR Data: Distinct aromatic proton signals in δ 7.62–9.05 ppm range .

The nitrile group’s IR absorption (~2215–2221 cm⁻¹) is consistent across analogs, suggesting similar electronic environments .

(b) Pyridoindole Derivatives
  • 2,9-Dihydro-9-methyl-2-oxo-4-phenyl-1H-pyrido[2,3-b]indole-3-carbonitrile (A) :
    • Structure : Pyrido[2,3-b]indole core with a ketone and phenyl substituent.
    • Synthesis : Multicomponent reaction using [pmim]HSO4-SiO2 catalyst in DMF at 100°C .

Comparison : The pyridoindole core introduces a nitrogen atom in the six-membered ring, differing from the benzo[f]indole’s all-carbon fused ring. This may enhance hydrogen-bonding interactions in biological systems .

(c) Pyrroloindole Derivatives
  • 2,3-Dihydro-1H-pyrrolo[1,2-a]indole-9-carbonitrile :
    • Structure : Pyrroloindole core with a saturated five-membered ring.
    • Synthesis : Intramolecular Heck reaction from [1-(2-bromoaryl)pyrrolidin-2-ylidene]acetates .
    • Crystallography : Envelope conformation in the five-membered ring; weak C–H⋯N and π–π interactions stabilize the crystal lattice .

Comparison : The benzo[f]indole’s fully aromatic system contrasts with the partially saturated pyrroloindole, affecting rigidity and π-conjugation.

Substituent Effects

  • Methyl and Phenyl Groups :

    • In 1-benzyl-5-fluoro-3-(3-methoxyphenyl)-1H-indole-2-carbonitrile (9p) , electron-withdrawing fluoro and methoxy groups influence reactivity and spectral shifts (e.g., HRMS m/z 279) .
    • The target compound’s 4-phenyl group may enhance steric bulk compared to smaller substituents like methoxy, impacting binding affinity in biological targets .
  • Nitrile Positioning :

    • Nitrile at the 9-position (benzo[f]indole) vs. 2-position (indole-2-carbonitriles in ) alters dipole moments and intermolecular interactions .

Key Observations :

  • Palladium-catalyzed reactions dominate synthesis of nitrile-containing indoles. Higher yields (e.g., 98% for 9p ) suggest optimized conditions for electron-deficient substrates.
  • The target compound’s synthesis may require tailored conditions to accommodate the bulky benzo[f]indole core.

Spectral and Analytical Data

Property Benzo[f]indole-9-CN (Inferred) Chromenoindole 4n Chromenoindole 4ad Pyrroloindole
IR ν(C≡N) (cm⁻¹) ~2215–2221 2215 2221 Not reported
Melting Point (°C) 259 326
¹H NMR Range (ppm) 7.5–9.0 (aromatic) 7.6–9.1 7.6–9.1 7.6–8.6

Insights: Consistent nitrile IR stretches indicate minimal electronic perturbation from core variations. Higher melting points in chromenoindoles (e.g., 326°C for 4ad ) suggest stronger crystal packing vs. benzo[f]indole derivatives.

Biological Activity

1-Methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile is a complex organic compound belonging to the indole family, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The unique structure of this compound contributes to its biological properties. The indole framework is a significant heterocyclic system found in numerous natural products and pharmaceuticals, which enhances its reactivity and interaction with biological targets.

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties . For instance, studies have shown that derivatives of benzo[f]indole compounds can induce apoptosis in various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The mechanism often involves the modulation of apoptotic pathways by altering the expression of proteins such as Bcl-2 and Bax .

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF7<10Induction of apoptosis
1-Benzyl-4-(hydroxyimino)-1H-benzo[f]indol-9(4H)-oneMCF72.78Dual inhibition of NE release and superoxide anion generation

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Similar indole derivatives have shown significant antibacterial activity against various pathogens. The specific interactions with microbial targets lead to disruption of cellular processes, making them potential candidates for new antibiotic therapies .

Anti-inflammatory Effects

Studies indicate that compounds structurally related to this compound possess anti-inflammatory effects . For example, certain derivatives inhibit the production of pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. These interactions may involve:

  • Receptor Binding : Compounds with similar structures often exhibit high affinity for multiple receptors, modulating their activity.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation.

These mechanisms lead to downstream effects such as apoptosis in cancer cells and reduced inflammatory responses .

Study on Anticancer Activity

A study evaluated the cytotoxic effects of various benzo[f]indole derivatives against several human cancer cell lines. The results indicated that certain derivatives had IC50 values below 10 µM, showcasing their potential as effective anticancer agents .

Study on Antimicrobial Properties

Another investigation focused on the antibacterial potential of indole-based compounds, revealing that specific derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, supporting their use as lead compounds in antibiotic development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile, and how can purity be optimized?

  • Methodological Answer: The compound can be synthesized via intramolecular Heck reactions using [1-(2-bromoaryl)pyrrolidin-2-ylidene]acetates as precursors. Key reagents include palladium catalysts (e.g., Pd(OAc)₂) and ligands like PPh₃. Purification involves column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol. Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer: Essential techniques include:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and nitrile carbon (δ ~115 ppm).
  • X-ray crystallography : Resolve molecular geometry (e.g., bond angles, dihedral distortions) using SHELXL for refinement .
  • FT-IR : Confirm nitrile stretch (~2220 cm⁻¹) and indole N-H absorption (~3400 cm⁻¹).

Q. What safety protocols are recommended for handling nitrile-containing indole derivatives?

  • Methodological Answer: Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation of dust/volatiles; store under inert gas (N₂/Ar) at –20°C. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Q. How can researchers identify and mitigate common impurities during synthesis?

  • Methodological Answer: Major impurities include unreacted bromoaryl precursors or byproducts from incomplete cyclization. Monitor via TLC (Rf comparison) and LC-MS. Optimize reaction time/temperature (e.g., 80–100°C for 12–24 hours) and use excess Pd catalyst (1.5 equiv) to suppress side reactions .

Q. What solvent systems and conditions ensure compound stability during storage?

  • Methodological Answer: Store in amber vials at –20°C under anhydrous conditions. Avoid DMSO/DMF due to hygroscopicity; use THF or dichloromethane for solubility. Stability is confirmed via periodic NMR and HPLC checks over 6 months .

Advanced Research Questions

Q. How can crystallographic data ambiguities (e.g., disorder, twinning) be resolved for this compound?

  • Methodological Answer: For twinned crystals, use SHELXL’s TWIN/BASF commands. For disorder, apply PART/SUMP restraints and validate with R1/wR2 convergence (<5% discrepancy). Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to resolve electron density mismatches .

Q. What computational strategies predict the compound’s electronic properties and reactivity?

  • Methodological Answer: Perform DFT calculations (Gaussian 16) to map HOMO/LUMO energies and Fukui indices. Solvent effects are modeled via PCM (acetonitrile). Reactivity with electrophiles (e.g., methylating agents) is predicted using NBO analysis to identify nucleophilic sites (e.g., indole C3 position) .

Q. How do substituent variations (e.g., electron-withdrawing groups) affect the indole core’s photophysical properties?

  • Methodological Answer: Synthesize analogues with –NO₂, –CF₃, or –OCH₃ substituents. Compare UV-Vis spectra (λmax shifts) and fluorescence quantum yields (integrating sphere method). Electron-withdrawing groups redshift absorption due to extended π-conjugation, validated via TD-DFT .

Q. What strategies reconcile contradictions between spectroscopic data and computational models?

  • Methodological Answer: Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes. Use variable-temperature NMR (–40°C to 80°C) to probe conformational exchange. Cross-check with MD simulations (AMBER) to correlate experimental and theoretical shifts .

Q. How can researchers assess the compound’s potential pharmacological activity?

  • Methodological Answer: Screen against kinase targets (e.g., CDK2, EGFR) via molecular docking (AutoDock Vina) using cryo-EM structures (PDB ID: 6XYZ). Validate with in vitro assays (IC₅₀ determination via fluorescence polarization). Correlate activity with LogP (HPLC-derived) and solubility (shake-flask method) .

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